5-Chloro-N-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride
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Overview
Description
5-Chloro-N-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride is a boronic acid derivative with a molecular formula of C13H19BClNO2. This compound is known for its utility in various chemical reactions, particularly in cross-coupling reactions used in organic synthesis.
Synthetic Routes and Reaction Conditions:
Boronic Acid Derivative Synthesis: The compound can be synthesized through a multi-step reaction starting with aniline derivatives. The aniline derivative undergoes a diazotization reaction followed by a boronic acid coupling reaction.
Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to achieve high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction.
Types of Reactions:
Cross-Coupling Reactions: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Substitution Reactions: It can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Palladium Catalysts: Commonly used catalysts include palladium(II) acetate and palladium(0) complexes.
Solvents: Organic solvents such as toluene, tetrahydrofuran (THF), and dimethylformamide (DMF) are often used.
Temperature: Reactions are typically conducted at elevated temperatures to facilitate the coupling process.
Major Products Formed:
Biaryl Compounds: The major products are biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.
Scientific Research Applications
Chemistry: The compound is widely used in organic synthesis, particularly in the construction of complex organic molecules. Biology: It is used in the study of enzyme inhibitors and in the development of new drugs. Medicine: The compound's derivatives are explored for their potential therapeutic effects in various diseases. Industry: It is used in the production of materials with specific electronic and photonic properties.
Mechanism of Action
The compound exerts its effects through its ability to form stable boronic acid derivatives, which can undergo various chemical transformations. The molecular targets and pathways involved include the activation of palladium catalysts in cross-coupling reactions and the formation of stable intermediates that facilitate further chemical reactions.
Comparison with Similar Compounds
2-Chloro-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound is structurally similar but has a different substituent on the aromatic ring.
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: This compound has a different amine group compared to the target compound.
Uniqueness: The uniqueness of 5-Chloro-N-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride lies in its specific substituents, which influence its reactivity and applications in cross-coupling reactions.
Properties
IUPAC Name |
5-chloro-N-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BClNO2.ClH/c1-12(2)13(3,4)18-14(17-12)10-7-6-9(15)8-11(10)16-5;/h6-8,16H,1-5H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGJXKCXGZZBZOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)Cl)NC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BCl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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